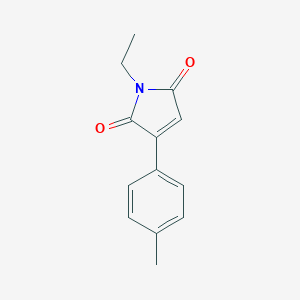![molecular formula C10H13N5 B078406 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 13502-59-5](/img/structure/B78406.png)
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine: is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- typically begins with the preparation of a pyrimidine ring, which is then fused with a pyridine ring.
Reaction Conditions: One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide in methanol.
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine is used as a building block in the synthesis of various heterocyclic compounds .
Biology:
- It has been studied for its potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways .
Medicine:
- The compound has shown promise in the development of anticancer agents due to its ability to inhibit specific kinases .
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
- 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine primarily acts as a kinase inhibitor. It targets enzymes such as dihydrofolate reductase and various protein kinases involved in cell proliferation and survival .
- The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrido(3,4-d)pyrimidine: Another isomer with similar biological activities but different structural arrangement.
Pyrido(4,3-d)pyrimidine: Known for its potential in therapeutic applications, particularly as kinase inhibitors.
Uniqueness:
Eigenschaften
CAS-Nummer |
13502-59-5 |
|---|---|
Molekularformel |
C10H13N5 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
InChI-Schlüssel |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Kanonische SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
| 13502-59-5 | |
Synonyme |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















